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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of metatartaric acid for

inhibiting potassium bitartrate (KHT) and calcium tartrate crystallization in wine, a process

commonly referred to as cold stabilization.

Introduction
Metatartaric acid is a polymeric ester derived from the controlled heating of L-tartaric acid.[1]

[2] It acts as a protective colloid, inhibiting the nucleation and growth of tartrate crystals.[3] This

method of stabilization is a common alternative to subtractive techniques like cold settling,

which can be more time-consuming and energy-intensive.[1] However, the efficacy of

metatartaric acid is temporary, as it undergoes hydrolysis back to tartaric acid, with the rate of

hydrolysis being highly dependent on storage temperature.[4] Therefore, it is best suited for

wines intended for consumption within a relatively short timeframe.[5]

Dosage Calculation and Influencing Factors
The legally permitted maximum dosage of metatartaric acid in many regions, including the

European Union, is 100 mg/L (10 g/hL).[1][5] The optimal dosage for a specific wine is

influenced by several factors:

Wine Composition: The inherent instability of the wine, determined by its concentration of

tartaric acid, potassium, and calcium, is a primary consideration. Wines with a higher degree
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of tartrate supersaturation will require a higher dosage of metatartaric acid for effective

stabilization.

Presence of Protective Colloids: Naturally occurring macromolecules like polysaccharides

and mannoproteins can inhibit crystallization and may reduce the required dosage of

metatartaric acid.[4]

pH and Alcohol Content: Lower pH levels can decrease the dissociation of tartaric acid into

bitartrate ions, thus reducing the wine's instability.[6][7] Conversely, higher alcohol content

decreases the solubility of potassium bitartrate, increasing the risk of precipitation.[6]

Protein Stability: Metatartaric acid can react with unstable proteins in wine, leading to haze

formation. It is crucial to ensure the wine is protein-stable before the addition of metatartaric
acid.[8] Preliminary laboratory trials are recommended to check for any potential haze.[8]

Storage Temperature and Desired Shelf Life: The most critical factor in determining the

longevity of the treatment is the wine's storage temperature. Higher temperatures accelerate

the hydrolysis of metatartaric acid, shortening its protective effect.[4][7]

Quantitative Data Summary
The following tables summarize key quantitative data related to the application of metatartaric
acid.

Parameter
Recommended
Value/Range

Reference

Maximum Legal Dosage 10 g/hL (100 mg/L) [1][5]

Typical Application Rate 100 mg/L [1]
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Storage Temperature (°C)
Estimated Duration of
Effectiveness

Reference

0°C Several years [4]

10-12°C Over two years [4]

10-18°C (seasonal variation) One year to eighteen months [4]

20°C Three months [4]

25°C One month [4]

30°C One week [4]

35-40°C A few hours [4]

Experimental Protocols
Protocol for Determining Optimal Metatartaric Acid
Dosage via Bench Trials
This protocol outlines a systematic approach to determine the most effective and efficient

dosage of metatartaric acid for a specific wine.

Materials:

Wine to be stabilized

Metatartaric acid

Distilled water (cold)

Calibrated pH meter

Analytical balance

Volumetric flasks (100 mL)

Graduated pipettes or micropipettes
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Beakers or wine glasses (at least 5)

Stirring apparatus (magnetic stirrer and stir bars)

Apparatus for cold stability testing (e.g., water bath at -4°C, freezer)

Procedure:

Prepare a Stock Solution:

Accurately weigh 1 gram of metatartaric acid.

Dissolve it in a 100 mL volumetric flask with cold distilled water to create a 1% (10 g/L)

stock solution. This solution should be prepared fresh before use.

Set Up the Trial:

Label at least four beakers or wine glasses for different dosage rates (e.g., 50 mg/L, 75

mg/L, 100 mg/L) and one as a control (0 mg/L).

Measure 100 mL of the wine into each labeled container.

Administer Dosages:

Using a pipette, add the calculated volume of the 1% metatartaric acid stock solution to

the corresponding wine samples. For example, to achieve a 50 mg/L concentration in 100

mL of wine, you would add 0.5 mL of the stock solution.

Thoroughly mix each sample.

Incubation and Evaluation:

Allow the treated samples and the control to sit for a recommended period before

evaluation, typically a few hours to a day.

Perform a cold stability test on each sample to assess the effectiveness of the treatment.
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Protocol for Cold Stability Testing (Refrigeration/Brine
Test)
This is a common and reliable method to assess the tartrate stability of wine.

Materials:

Wine samples from the bench trial (including control)

Clean, clear containers (e.g., test tubes, small bottles)

Water bath or freezer capable of maintaining -4°C

Bright light source for observation

Procedure:

Sample Preparation:

Filter a small amount of each wine sample to ensure clarity.

Cold Incubation:

Place the filtered samples in the -4°C environment for a period of 72 hours.[9]

Observation:

After the incubation period, immediately inspect each sample under a bright light for the

presence of crystalline deposits.

Allow the samples to warm to room temperature and re-examine. If any crystals that

formed have redissolved, the wine may be considered stable. The presence of persistent

crystals indicates instability.[10]

Application Protocol for Metatartaric Acid in a
Production Setting

Pre-treatment Checks:
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Ensure the wine has undergone all fining treatments and is protein-stable.[8]

The wine should be pre-filtered. Metatartaric acid should be one of the final additions

before bottling.

Preparation of Metatartaric Acid Solution:

Calculate the required amount of metatartaric acid based on the total volume of wine to

be treated and the optimal dosage determined from bench trials.

Dissolve the metatartaric acid in 10-20 times its weight of cold wine or water immediately

before addition.[5] Do not use hot water, as it will cause rapid hydrolysis and inactivate the

product.[5]

Addition to Wine:

Slowly add the prepared solution to the bulk wine while gently stirring or during a tank

transfer to ensure thorough and uniform distribution.

Post-addition and Bottling:

After the addition of metatartaric acid, only a final, gentle filtration should be performed

before bottling.

If using membrane filtration, it is advisable to wait at least five days between the addition

of metatartaric acid and filtration to prevent clogging of the membranes.

Visualization of the Dosage Calculation Workflow
The following diagram illustrates the logical workflow for determining the appropriate dosage of

metatartaric acid.
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Caption: Workflow for Metatartaric Acid Dosage Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12092344?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

